1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Overview
Description
1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14ClF3N2O3 and its molecular weight is 422.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide (CAS No. 338783-27-0) is a member of the pyridine carboxamide class, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C18H11ClF3N3O2
- Molar Mass : 393.75 g/mol
- CAS Number : 338783-27-0
Research indicates that this compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes. The modulation of these receptors is linked to potential therapeutic effects in conditions like Alzheimer's disease and schizophrenia .
Antitumor Activity
In vitro studies have shown that derivatives of pyridine carboxamides exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure suggests it may possess similar properties, potentially acting through the induction of apoptosis in tumor cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes, including those involved in inflammatory pathways. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways .
Study 1: α7 nAChR Modulation
In a study examining the effects of various arylpyridine derivatives on α7 nAChRs, the compound demonstrated an EC50 value indicating effective modulation at low concentrations. This suggests a strong affinity for the receptor, which could translate into enhanced therapeutic efficacy in neurodegenerative diseases .
Compound | EC50 (µM) | Max. Modulation (%) |
---|---|---|
1 | 0.14 | 600 |
2 | 0.38 | 1200 |
Study 2: Antitumor Activity
Another investigation focused on the cytotoxic effects of this class of compounds against human cancer cell lines revealed that modifications to the phenyl groups significantly influenced activity. The presence of trifluoromethoxy groups was correlated with increased potency against certain cancer types .
In Vitro Studies
- Cytotoxicity : The compound exhibited selective cytotoxicity against cancer cell lines with IC50 values ranging from 5 to 20 µM.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, potentially through the modulation of reactive oxygen species (ROS) production .
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, with studies showing good blood-brain barrier permeability. Toxicological assessments have not indicated significant neurotoxicity at therapeutic doses .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O3/c21-15-4-1-13(2-5-15)11-26-12-14(3-10-18(26)27)19(28)25-16-6-8-17(9-7-16)29-20(22,23)24/h1-10,12H,11H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUBAVWKXVLQSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401115973 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1,6-dihydro-6-oxo-N-[4-(trifluoromethoxy)phenyl]-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338783-27-0 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1,6-dihydro-6-oxo-N-[4-(trifluoromethoxy)phenyl]-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338783-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenyl)methyl]-1,6-dihydro-6-oxo-N-[4-(trifluoromethoxy)phenyl]-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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